8-Azaspiro[4.5]decan-2-one

Catalog No.
S13353628
CAS No.
M.F
C9H15NO
M. Wt
153.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Azaspiro[4.5]decan-2-one

Product Name

8-Azaspiro[4.5]decan-2-one

IUPAC Name

8-azaspiro[4.5]decan-3-one

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

InChI

InChI=1S/C9H15NO/c11-8-1-2-9(7-8)3-5-10-6-4-9/h10H,1-7H2

InChI Key

ZWCVKPZAXXWBHU-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCNCC2)CC1=O

8-Azaspiro[4.5]decan-2-one is a bicyclic compound characterized by a unique spiro structure, which consists of a nitrogen atom integrated into a saturated ring system. This compound has garnered interest in the fields of medicinal chemistry and materials science due to its potential biological activities and versatile chemical properties. Its molecular formula is C8H13NC_8H_{13}N, and it features a carbonyl group that contributes to its reactivity and interaction with biological targets.

, including:

  • Oxidation: The compound can be oxidized to form oxo derivatives using agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can yield different reduced forms of the compound, often utilizing lithium aluminum hydride or sodium borohydride as reducing agents.
  • Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.

The specific products formed from these reactions depend on the reagents and conditions employed, which can vary widely based on the desired outcome.

Research indicates that 8-Azaspiro[4.5]decan-2-one exhibits significant biological activity, particularly in neuropharmacology. It has been studied for its potential applications in treating various conditions due to its ability to interact with specific molecular targets. Notably, derivatives of this compound have shown promise in inhibiting certain enzymes involved in signaling pathways, suggesting potential therapeutic uses in drug development.

The synthesis of 8-Azaspiro[4.5]decan-2-one can be achieved through several methods:

  • Reaction with Urea: A common synthetic route involves the reaction of 1,1-pentamethylene oxalic acid with urea at temperatures ranging from 150°C to 200°C for 0.5 to 2 hours.
  • Alternative Routes: Other methods may include variations that utilize different starting materials or solvents, optimizing for yield and purity.

In industrial settings, these methods are scaled up using continuous flow reactors and advanced purification techniques to ensure high-quality production.

8-Azaspiro[4.5]decan-2-one has diverse applications across several fields:

  • Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents targeting various diseases.
  • Materials Science: The compound is utilized in producing materials with specific properties, such as polymers and resins.
  • Chemical Research: It is used as a building block for synthesizing more complex molecules, facilitating further exploration of its derivatives.

Studies on the interactions of 8-Azaspiro[4.5]decan-2-one are crucial for understanding its pharmacodynamics and pharmacokinetics. Research has focused on how this compound interacts with specific receptors or enzymes, providing insights into its mechanism of action and potential side effects. Techniques employed in these studies often include receptor binding assays and enzyme inhibition assays.

Several compounds share structural similarities with 8-Azaspiro[4.5]decan-2-one, each exhibiting unique properties:

Compound NameSimilarityNotable Features
1-Oxa-8-azaspiro[4.5]decan-2-one0.85Contains an oxygen atom; potential for different reactivity
Meso-(5S,8S)-8-(Aminomethyl)-1-Azaspiro[4.5]Decan-2-One0.80Features an amino group; significant biological activity
1-Methyl-1,3,8-triazaspiro[4.5]decan-2,4-dione0.75Contains multiple nitrogen atoms; different biological interactions
2-Oxa-8-azaspiro[4.5]decan-1-one0.70Different spiro configuration; distinct reactivity

The uniqueness of 8-Azaspiro[4.5]decan-2-one lies in its specific spiro structure that combines nitrogen within the bicyclic framework, imparting distinct chemical and biological properties that differentiate it from similar compounds.

XLogP3

0.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

153.115364102 g/mol

Monoisotopic Mass

153.115364102 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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